2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-dien core substituted with a 3,4-dichlorophenyl group and linked via a sulfanyl bridge to an N-(3,4-dimethylphenyl)acetamide moiety. Its molecular formula is C25H26Cl2N3OS (exact mass: 490.105 g/mol), with structural rigidity conferred by the spirocyclic system and electronic modulation from the dichlorophenyl and dimethylphenyl substituents.
Properties
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N3OS/c1-16-7-9-19(13-17(16)2)28-22(31)15-32-24-23(18-8-10-20(26)21(27)14-18)29-25(30-24)11-5-3-4-6-12-25/h7-10,13-14H,3-6,11-12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSJELTTXATZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide , with CAS number 899914-39-7 , is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications such as treating obesity and various neuropsychiatric disorders.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 488.5 g/mol . The structure features a diazaspiro core, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Antagonism against Neuropeptide Y (NPY) : Compounds containing a diazaspiro structure have shown effectiveness in antagonizing NPY receptors, which are implicated in obesity and metabolic disorders. For instance, studies have reported IC50 values for NPY antagonism that suggest potent activity at nanomolar concentrations .
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways. For example, inhibition of acetyl CoA carboxylase (ACC) has been noted in related compounds, which could lead to reduced fat accumulation and improved metabolic profiles .
The proposed mechanisms of action for this compound include:
- Binding to Receptors : The spirocyclic structure allows for specific interactions with neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition : By binding to active sites of enzymes like ACC, the compound can alter metabolic processes.
- Signal Pathway Modulation : The compound may influence various signaling pathways associated with appetite regulation and energy homeostasis.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological potential of similar compounds:
- Obesity Treatment : Research has demonstrated that diazaspiro compounds can effectively reduce body weight in animal models through mechanisms involving NPY antagonism and ACC inhibition .
- Neuropsychiatric Disorders : The ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as anxiety and depression.
Case Studies
- Study on Neuropeptide Y Antagonism :
- Enzyme Inhibition Study :
Data Table: Biological Activities and IC50 Values
| Activity | Compound Type | IC50 (nM) |
|---|---|---|
| NPY Antagonism | 1,9-diazaspiro derivatives | <500 |
| ACC Inhibition | Related diazaspiro compounds | 11-100 |
| Pain Modulation | Spirocyclic analogs | <1000 |
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown promise in preclinical studies targeting various cancer cell lines. Its structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in malignant cells. The mechanism of action is hypothesized to involve modulation of signaling pathways associated with cell proliferation and survival.
-
Anti-inflammatory Properties :
- Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide may also possess such properties, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing in Organic Solvents : This technique is frequently employed to facilitate the reaction between starting materials.
- Use of Catalysts : Catalysts may enhance the efficiency of the reaction and improve yields.
- Chromatography for Purification : After synthesis, chromatography is used to purify the final product.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl groups or alterations in the spirocyclic structure can significantly impact its pharmacological properties.
Data Tables
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of similar diazaspiro compounds against breast cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, leading researchers to explore structural modifications that could enhance potency.
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on evaluating the anti-inflammatory potential of spirocyclic compounds in animal models of arthritis. The findings demonstrated a reduction in inflammatory markers and joint swelling when treated with these compounds.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Acetamide Moiety
Compound A :
- Name : 2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Molecular Formula : C24H25Cl2N3O2S
- Molecular Weight : 490.4 g/mol
- Key Difference: The 4-methoxyphenyl group introduces an electron-donating substituent (methoxy) instead of the electron-neutral 3,4-dimethylphenyl group.
Compound B :
- Name: N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
- Molecular Formula: Not explicitly provided (estimated: C22H22Cl2N3OS)
- Key Differences :
Variations in the Core Heterocyclic System
Compound C :
- Name : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Molecular Formula : C19H17Cl2N3O2
- Key Differences :
Compound D :
- Name : N-(3-Chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
- Molecular Formula : C23H21Cl3FN3OS
- Molecular Weight : 512.9 g/mol
- Key Differences :
Structural and Functional Implications
| Parameter | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Core Structure | 1,4-Diazaspiro[4.6]undeca-1,3-dien | Same as target | 1,4-Diazaspiro[4.4]nona-1,3-dien | Pyrazol-4-yl | 1,4-Diazaspiro[4.5]deca-1,3-dien |
| Acetamide Substituent | 3,4-Dimethylphenyl | 4-Methoxyphenyl | 3,4-Dichlorophenyl | 1,5-Dimethyl-3-oxo-2-phenyl | 3-Chloro-4-fluorophenyl |
| Electrophilic Groups | Cl (dichlorophenyl), S (sulfanyl) | Cl, OCH3, S | Cl, S | Cl, O (ketone) | Cl, F, S |
| Molecular Weight (g/mol) | 490.105 | 490.4 | ~470 (estimated) | 394.3 | 512.9 |
| Conformational Flexibility | Rigid spirocyclic system | Same as target | Reduced flexibility (smaller spiro ring) | High flexibility (three conformers observed) | Moderate flexibility (spiro[4.5] system) |
Research Findings and Trends
- Spiro Ring Size: Larger spiro systems (e.g., 4.6 vs.
- Substituent Effects :
- Hydrogen-Bonding Capacity : The pyrazol-4-yl group in Compound C introduces additional hydrogen-bonding sites, which could enhance intermolecular interactions in crystal lattices or biological targets .
Preparation Methods
Formation of the 1,4-Diazaspiro[4.6]undeca-1,3-diene Core
The diazaspiro ring is synthesized from cyclohexanone and ethylenediamine under acidic conditions. Cyclohexanone undergoes condensation with 3,4-dichlorobenzaldehyde to form a diketone intermediate, which is then treated with hydrazine hydrate in ethanol at reflux (78°C) for 12 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the spirocyclic diene.
Key Reaction Parameters:
Coupling with N-(3,4-Dimethylphenyl)acetamide
The final step involves coupling the sulfanyl-acetic acid derivative with N-(3,4-dimethylphenyl)amine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is performed in dichloromethane (DCM) at room temperature for 24 hours, followed by filtration to remove dicyclohexylurea (DCU) byproducts.
Reaction Scheme:
Purification:
-
Crude product is purified via recrystallization (ethanol/water 3:1) or flash chromatography (silica gel, chloroform/methanol 95:5).
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while protic solvents (ethanol) favor cyclization steps. Mixed solvent systems (e.g., THF/water 9:1) improve yields in thiol-ene reactions by stabilizing radical intermediates.
Temperature and Catalysis
Catalysts and Additives
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. How does the spirocyclic diazaspiro system influence this compound’s electronic properties?
- Methodological Answer : The spirocyclic structure introduces steric constraints that reduce aromatic ring coplanarity, altering electron distribution. DFT calculations (e.g., Mulliken charges) show increased electron density on the sulfur atom, enhancing hydrogen-bond acceptor capacity. Comparative studies with non-spiro analogs (e.g., linear diazepines) reveal reduced bioavailability due to higher conformational flexibility in the latter .
Q. What mechanistic hypotheses explain the role of the 3,4-dimethylphenyl group in modulating bioactivity?
- Methodological Answer : The dimethyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability. Molecular docking (e.g., AutoDock Vina) into enzyme active sites (e.g., α-glucosidase) shows hydrophobic interactions between methyl groups and nonpolar residues (e.g., Phe157). Mutagenesis studies (e.g., Phe157Ala) can validate these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
